

A Technical Guide to Cy7.5 Maleimide for Thiol Labeling

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Compound of Interest

Compound Name: Cy7.5

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This in-depth guide explores the fundamentals of **Cy7.5** maleimide, a near-infrared (NIR) fluorescent dye crucial for the selective labeling of thiol groups in proteins, peptides, and other biomolecules. Its applications are particularly significant in in vivo imaging and other fluorescence-based analytical techniques.

Core Principles of Cy7.5 Maleimide Labeling

Cy7.5 is a member of the cyanine dye family, characterized by its long-wavelength spectral properties, which allow for deep tissue penetration and minimal background autofluorescence in biological samples. The maleimide functional group provides a highly selective route for conjugation to sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins. This high selectivity ensures precise labeling at desired locations within a biomolecule.

The reaction between the maleimide group of **Cy7.5** and a thiol group from a biomolecule proceeds via a Michael addition mechanism. This reaction is most efficient at a pH range of 6.5 to 7.5, resulting in the formation of a stable, covalent thioether bond.^{[1][2]} Maintaining the pH within this range is critical, as higher pH levels (above 8.5) can lead to undesirable reactions with primary amines and hydrolysis of the maleimide group, rendering it inactive.^[1]

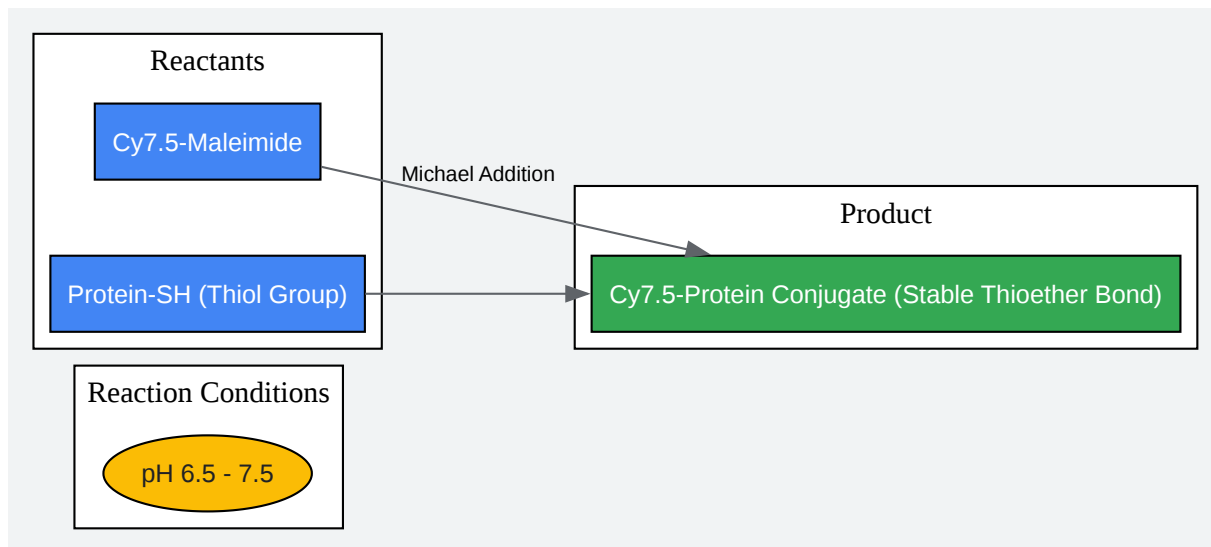
Physicochemical and Spectroscopic Properties

Cy7.5 maleimide is available in both non-sulfonated and sulfonated forms. The sulfonated versions exhibit increased hydrophilicity, which can be advantageous for labeling reactions in aqueous buffers and for improving the solubility of the resulting conjugate.^{[3][4]} Key properties of **Cy7.5** maleimide are summarized below.

| Property | Value | Reference |
|---------------------------------------|--|-----------------------|
| Molecular Weight | ~807.46 g/mol | ^{[5][6][7]} |
| Excitation Maximum (λ_{ex}) | ~788 nm | ^{[6][8]} |
| Emission Maximum (λ_{em}) | ~808 nm | ^{[6][8]} |
| Extinction Coefficient | ~199,000 $\text{cm}^{-1}\text{M}^{-1}$ | ^{[7][9]} |
| Fluorescence Quantum Yield | ~0.3 | ^{[7][9]} |
| Recommended Reaction pH | 6.5 - 7.5 | ^{[1][2][10]} |
| Solubility (non-sulfonated) | Soluble in organic solvents (DMSO, DMF); low solubility in water | ^{[6][7]} |
| Solubility (sulfonated) | Good solubility in water, DMF, DMSO | ^[4] |

Reaction Mechanism and Experimental Workflow

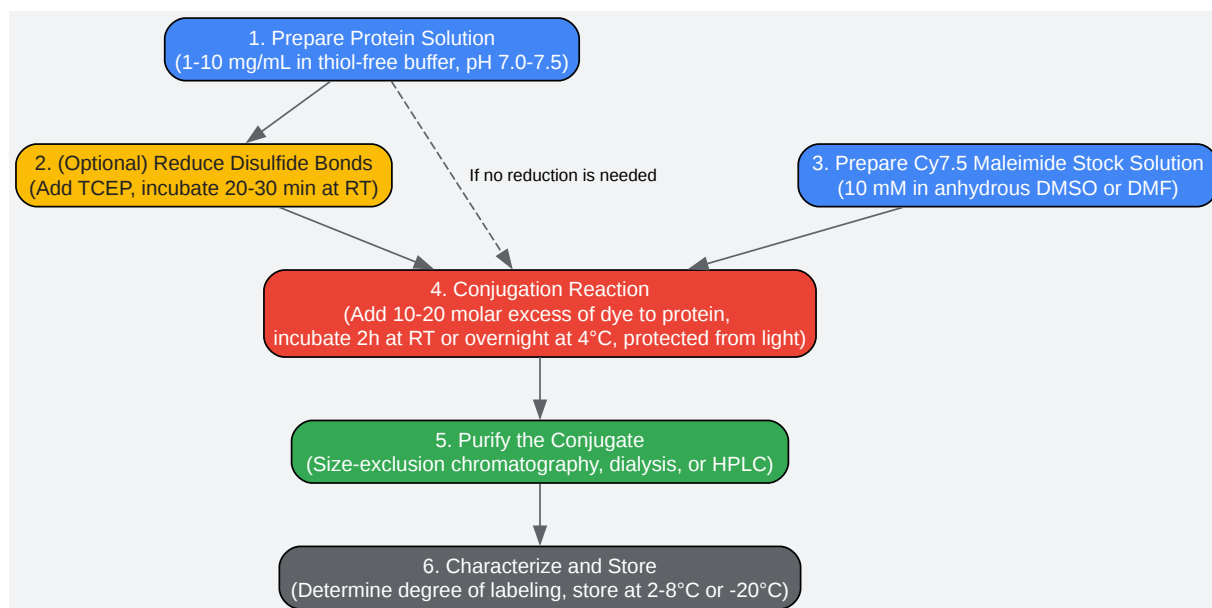
The labeling process involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This leads to the formation of a stable thioether linkage.



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Caption: Reaction of **Cy7.5** maleimide with a thiol group.

A typical experimental workflow for labeling a protein with **Cy7.5** maleimide is outlined below. This process includes optional steps for reducing disulfide bonds to free up thiol groups for labeling.



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